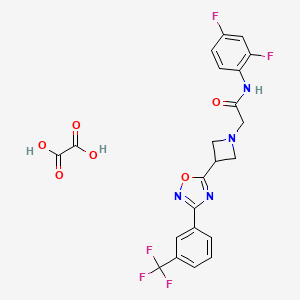
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C22H17F5N4O6 and its molecular weight is 528.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features multiple fluorinated groups and an oxadiazole moiety, which are known to enhance biological activity. The presence of trifluoromethyl groups is particularly significant in drug design due to their influence on pharmacodynamics and pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole derivatives. For instance, a series of disubstituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity against various strains. The results indicated significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis , with some derivatives outperforming standard antibiotics like Ceftizoxime and Ciprofloxacin .
| Compound | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) |
|---|---|---|---|
| Oxadiazole Derivative A | 16-21 | Ceftizoxime | 21 |
| Oxadiazole Derivative B | 21-24 | Ciprofloxacin | 24 |
The proposed mechanism for the antibacterial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The oxadiazole ring is believed to play a crucial role in these interactions by binding to essential enzymes or receptors within bacterial cells .
Case Studies
-
Study on Trifluoromethyl Phenyl Compounds
A study reported that trifluoromethyl-substituted phenyl groups significantly enhance the antimicrobial activity of pyrazole derivatives against various bacterial strains, including MRSA. This suggests that the trifluoromethyl moiety may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with bacterial targets . -
Evaluation of Antibacterial Activity
In another investigation involving synthesized oxadiazole derivatives, researchers utilized the agar well diffusion method to assess antibacterial efficacy. The findings demonstrated that several compounds exhibited notable antibacterial effects, with specific derivatives showing enhanced activity compared to established antibiotics .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F5N4O2.C2H2O4/c21-14-4-5-16(15(22)7-14)26-17(30)10-29-8-12(9-29)19-27-18(28-31-19)11-2-1-3-13(6-11)20(23,24)25;3-1(4)2(5)6/h1-7,12H,8-10H2,(H,26,30);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMQIZYCSKBJAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F5N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














